- Development and optimization of a new synthetic process for lorcaserinBioorganic & Medicinal Chemistry, 2018, 26(4), 977-983,
Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

953789-37-2 structure
Produktname:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
CAS-Nr.:953789-37-2
MF:C11H16Cl3N
MW:268.610440254211
MDL:MFCD11046660
CID:69663
PubChem ID:44222956
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride
- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride
- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride
- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE
- lorcaserin impurity b
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
- BCP13020
- API0004876
- AX8225495
- TC
- AC-28980
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- CS-M1648
- SCHEMBL174859
- AKOS016000246
- 953789-37-2
- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride
- CS-13191
- DB-116034
- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL
- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- DTXSID30657920
-
- MDL: MFCD11046660
- Inchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
- InChI-Schlüssel: ARSNVFGYXNWTPK-UHFFFAOYSA-N
- Lächelt: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 267.03500
- Monoisotopenmasse: 267.035
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 5
- Komplexität: 144
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Oberflächenladung: 0
- XLogP3: nichts
- Topologische Polaroberfläche: 12
Experimentelle Eigenschaften
- Schmelzpunkt: >170°C
- Löslichkeit: DMSO (Slightly), Methanol (Slightly)
- PSA: 12.03000
- LogP: 4.29230
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Zolldaten
- HS-CODE:2923900090
- Zolldaten:
China Zollkodex:
2923900090Übersicht:
2923900090 Andere quartäre Ammoniumsalze und quartäre Ammoniumbasisen.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2923900090 andere quartäre Ammoniumsalze und -hydroxide. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | C364255-250mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 250mg |
$ 431.00 | 2023-04-18 | ||
TRC | C364255-50mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 50mg |
$ 127.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 98% | 100mg |
¥301.00 | 2024-04-24 | |
A2B Chem LLC | AI64249-1g |
2-Chloro-n-(4-chlorophenethyl)propan-1-amine |
953789-37-2 | 95% | 1g |
$34.00 | 2024-07-18 | |
A2B Chem LLC | AI64249-5g |
2-Chloro-n-(4-chlorophenethyl)propan-1-amine |
953789-37-2 | 95% | 5g |
$106.00 | 2024-07-18 | |
Crysdot LLC | CD12002145-10g |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 95+% | 10g |
$550 | 2024-07-18 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2024-06-06 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2025-02-19 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2025-02-28 | |
eNovation Chemicals LLC | D767852-1g |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 1g |
$70 | 2025-02-28 |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ; rt → 85 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C
1.3 Solvents: Dichloromethane ; overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C
1.3 Solvents: Dichloromethane ; overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C
1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
Referenz
- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
Referenz
- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C
Referenz
- A process for the preparation of lorcaserin hydrochloride, India, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane , Aluminum chloride , Sodium borohydride Solvents: Tetrahydrofuran ; rt → 70 °C; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
Referenz
- A Concise Synthesis of Racemic LorcaserinAustralian Journal of Chemistry, 2016, 69(7), 770-774,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C
1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C
1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C
Referenz
- Process for preparation of lorcaserin intermediate, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C
Referenz
- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 120 °C; 2 h, 120 °C
Referenz
- Preparation method of lorcaserin, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt; < 60 °C; 27 min, < 60 °C
Referenz
- Microwave-assisted synthesis of lorcaserin hydrochlorideHuaxue Shiji, 2016, 38(9), 917-920,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C
Referenz
- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C
Referenz
- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 10 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C
Referenz
- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ; rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C
1.5 Reagents: Water
1.2 Reagents: Water ; rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C
1.5 Reagents: Water
Referenz
- Process for preparing a chlorophenylethylpropanamine compoundIP.com Journal, 2015, 16, 1-3,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 3 h, 65 °C
Referenz
- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide ; rt → 100 °C; 4.5 h, 1.38 - 1.93 bar
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C
Referenz
- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials
- 2-(4-chlorophenyl)ethan-1-ol
- 2-(4-Chlorophenyl)ethyl Chloride
- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride
- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide
- 1-Aminopropan-2-ol
- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide
- 1-((4-Chlorophenethyl)amino)propan-2-ol
- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-
- 1-(2-Bromoethyl)-4-chlorobenzene
- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)
- 4-Chloro-N-(2-chloropropyl)benzeneacetamide
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Verwandte Literatur
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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